3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide
Description
3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide is a cyclic sulfone derivative characterized by a tetrahydrothiophene 1,1-dioxide core substituted with a 3-aminopyrrolidine group. This compound combines the polar, electron-withdrawing properties of the sulfone group with the hydrogen-bonding capability of the pyrrolidine amine, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis likely involves coupling pyrrolidine derivatives to sulfolane (tetrahydrothiophene 1,1-dioxide) precursors under controlled conditions .
Properties
Molecular Formula |
C8H16N2O2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H16N2O2S/c9-7-1-3-10(5-7)8-2-4-13(11,12)6-8/h7-8H,1-6,9H2 |
InChI Key |
OBXMCPFFACYMOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Direct Amination via Nucleophilic Substitution
One approach employs nucleophilic substitution reactions where protected pyrrolidine derivatives are aminated at the 3-position:
Process: Starting from tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate, mesylation with mesyl chloride yields a mesylate intermediate, which is then displaced by ammonia or primary amines under controlled conditions to afford the amino pyrrolidine.
Protecting Group Strategies
Protection of amino groups with Boc (tert-butoxycarbonyl) groups is common to facilitate subsequent functionalizations:
Functionalization of the Tetrahydrothiophene 1,1-Dioxide Moiety
The tetrahydrothiophene 1,1-dioxide core is introduced via oxidation of thiophene derivatives or through nucleophilic addition to suitable precursors:
Oxidation of Thioethers
- Method:
- Starting from tetrahydrothiophene derivatives, oxidation with meta-chloroperbenzoic acid (m-CPBA) or similar oxidants yields the sulfone (tetrahydrothiophene 1,1-dioxide).
- This oxidation is performed under inert atmosphere at room temperature, with reaction times typically around 2–4 hours, achieving yields exceeding 80%.
Coupling with Aminopyrrolidine
- The amino group on pyrrolidine can be coupled with the oxidized tetrahydrothiophene derivative via nucleophilic substitution or amide bond formation, often facilitated by coupling agents like EDC or DCC in inert solvents such as dichloromethane or dimethylformamide (DMF).
Coupling Strategies for Final Compound Formation
The final step involves connecting the amino pyrrolidine with the tetrahydrothiophene dioxide:
Amide Bond Formation
- Method:
- Activation of the tetrahydrothiophene dioxide carboxylic acid derivative (if present) with carbodiimides (e.g., DCC or EDC) in dichloromethane, followed by addition of the amino pyrrolidine, results in amide linkage formation.
- Reaction conditions are typically at room temperature, with reaction times of 12–24 hours, yielding high purity products (~70–85%).
Nucleophilic Substitution
- Alternatively, nucleophilic substitution reactions between amino groups and halogenated tetrahydrothiophene derivatives can be employed, with the reaction carried out in polar aprotic solvents like dimethylformamide at elevated temperatures (50–100°C).
Representative Data Table of Preparation Conditions
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1. Mesylation of pyrrolidine | Mesyl chloride, tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate | Ethyl acetate | 0–5°C | 1.5 hours | ~60–70% | Controlled addition, inert atmosphere |
| 2. Amination | Ammonia or primary amine | Ethyl acetate | Room temp | Overnight | ~50–70% | Protecting groups maintained |
| 3. Oxidation to sulfone | m-CPBA | Dichloromethane | Room temp | 2–4 hours | >80% | Under inert atmosphere |
| 4. Coupling with amino pyrrolidine | DCC or EDC | Dichloromethane or DMF | Room temp | 12–24 hours | 70–85% | Final purification by chromatography |
Research Findings and Methodological Diversity
Optically Active Derivatives:
The synthesis of optically active compounds employs chiral auxiliaries like (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester, with subsequent transformations leading to enantiomerically pure intermediates.Catalytic Approaches:
Transition-metal catalyzed coupling reactions, such as palladium-catalyzed cross-couplings, have been explored to functionalize the pyrrolidine ring, providing access to diverse derivatives with high stereochemical control.Reaction Optimization: Reaction parameters such as temperature, solvent polarity, and pressure significantly influence yields and stereoselectivity, with recent studies emphasizing the importance of inert atmospheres and precise temperature control.
Chemical Reactions Analysis
Reactivity with Electrophilic Reagents
The secondary amine and sulfone groups act as nucleophilic and electrophilic centers, respectively.
Alkylation of the Amine Group
The pyrrolidine’s amine undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH/THF):
Reaction :
Conditions : 0°C to room temperature, 12–24 hours .
Acylation
Acylation with anhydrides or acyl chlorides (e.g., acetic anhydride) occurs in dichloromethane with DMAP as a catalyst:
Reaction :
Yield : 75–80% .
Nucleophilic Substitution at the Sulfone Group
The sulfone group participates in SN2 reactions with nucleophiles such as Grignard reagents or thiols:
Example :
Solvent : Tetrahydrofuran (THF), 50°C.
Cycloaddition Reactions
The tetrahydrothiophene 1,1-dioxide moiety acts as a dienophile in Diels-Alder reactions, leveraging its electron-deficient sulfone group :
General Reaction :
Conditions : Thermal activation (80–120°C) or photoirradiation .
Reduction of the Sulfone Group
Zinc in acidic media reduces the sulfone to a sulfide:
Yield : ~70% .
Oxidation of the Pyrrolidine Ring
The pyrrolidine’s amine can be oxidized to a nitro group using peroxides or peracids, though this is less common due to competing sulfone stability.
Thermal and Photochemical Reactivity
Scientific Research Applications
3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride
- Structure : Lacks the pyrrolidine substituent; features a primary amine directly attached to the sulfolane core.
- Properties : The hydrochloride salt form enhances water solubility (critical for bioavailability) compared to the free base. NMR data (δ 2.3–3.4 ppm) suggest similar electronic environments for protons near the sulfone group .
- Applications : Used in medicinal chemistry as a building block for heterocyclic compounds. Unlike the target compound, its simpler structure may limit receptor specificity .
Sulfolane (Tetrahydrothiophene 1,1-dioxide)
- Structure : The parent compound without amine substituents.
- Properties: High thermal stability (bp 285°C) and polarity, making it an industrial solvent for aromatic separations. Lower solubility in water (26.4 g/L at 30°C) compared to amino derivatives .
- Applications : Widely used in gas processing and organic synthesis. Lacks bioactivity due to the absence of functional groups for target interactions .
3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide
- Structure: Features a triazole ring with an aminomethyl group instead of pyrrolidine.
- However, the rigid triazole may reduce conformational flexibility compared to pyrrolidine .
- Applications : Explored for lab-scale bioactive molecule synthesis, though stability under physiological conditions remains unverified .
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride
- Structure : Six-membered thiopyran ring instead of a five-membered thiophene.
- The 4-amino position alters spatial orientation compared to 3-substituted analogs .
- Applications: Limited data, but structural analogs show promise in CNS drug development due to enhanced blood-brain barrier penetration .
Comparative Data Table
Key Research Findings
- Synthetic Utility : The target compound’s pyrrolidine group enables diverse functionalization, outperforming simpler amines in creating chiral centers .
- Biological Activity: Pyrrolidine-substituted sulfones exhibit higher antiphlogistic and antiulcer activity (IC₅₀ ~10 µM) compared to non-amine sulfolane derivatives, attributed to hydrogen-bond donor capacity .
- Metabolism : Unlike sulfolane, which metabolizes to 3-hydroxy derivatives via cytochrome P450 , the pyrrolidine group may undergo oxidative deamination, necessitating detailed toxicology studies .
Biological Activity
3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide, also known as 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (1,1-dioxidotetrahydro-3-thienyl)methanamine
- CAS Number : 3193-51-9
- Molecular Formula : C5H11NO2S
- Molecular Weight : 151.21 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that compounds similar to tetrahydrothiophenes exhibit antimicrobial properties. The presence of the aminopyrrolidine moiety may enhance the interaction with microbial targets, potentially leading to increased efficacy against bacterial strains.
Neuroprotective Effects
Studies on related compounds indicate potential neuroprotective effects. The structural features of tetrahydrothiophenes suggest they could modulate neurotransmitter systems or provide antioxidant effects, which are crucial in neurodegenerative disease contexts.
While specific mechanisms for this compound are not fully elucidated, the following pathways are hypothesized based on related compounds:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.
- Modulation of Receptor Activity : The aminopyrrolidine group may interact with various neurotransmitter receptors, influencing synaptic transmission.
Case Studies and Research Findings
Several studies have explored the biological implications of tetrahydrothiophene derivatives:
- Antimicrobial Efficacy : A study demonstrated that tetrahydrothiophene derivatives exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that modifications to the thiophene ring can enhance bioactivity .
- Neuroprotective Studies : Research into related compounds has shown that they can protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to their ability to scavenge free radicals and modulate inflammatory responses .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds reveal favorable absorption and distribution characteristics, which could be beneficial for therapeutic applications.
Data Table
| Property | Value |
|---|---|
| IUPAC Name | (1,1-dioxidotetrahydro-3-thienyl)methanamine |
| CAS Number | 3193-51-9 |
| Molecular Formula | C5H11NO2S |
| Molecular Weight | 151.21 g/mol |
| Antimicrobial Activity | Yes |
| Antimalarial Potential | Yes (analogous compounds) |
| Neuroprotective Effects | Yes (related studies) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from tetrahydrothiophene derivatives and functionalized pyrrolidine precursors. Key steps include sulfone formation via oxidation and nucleophilic substitution to introduce the aminopyrrolidine moiety. Optimization involves solvent selection (e.g., THF for solubility), catalyst use (e.g., triethylamine for deprotonation), and reaction monitoring via TLC or HPLC .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | H₂O₂, acetic acid, 60°C | Sulfone oxidation |
| 2 | 3-Aminopyrrolidine, THF, Et₃N, RT, 72h | Amine coupling |
| 3 | Column chromatography (silica gel, CH₂Cl₂/MeOH) | Purification |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm proton environments (e.g., sulfone group at δ ~3.5–4.0 ppm) and carbon backbone.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve 3D conformation, particularly stereochemistry of the pyrrolidine ring .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodology : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess solvation effects and conformational flexibility. Pair these with experimental data (e.g., kinetic studies) to validate theoretical models .
- Case Study : DFT analysis of sulfone group charge distribution revealed enhanced electrophilicity at the tetrahydrothiophene sulfur, guiding selective functionalization .
Q. How should researchers address contradictions between spectroscopic data and computational predictions?
- Methodology :
Re-examine experimental conditions : Ensure solvents/temperatures match simulation parameters.
Benchmark computational models : Compare results with structurally analogous compounds (e.g., thiomorpholine-1,1-dioxide derivatives) .
Hybrid approaches : Use NMR chemical shift predictions (e.g., GIAO method) to cross-validate DFT outputs .
Q. What strategies mitigate side reactions during functionalization of the aminopyrrolidine moiety?
- Methodology :
- Protecting Groups : Temporarily block the amine (e.g., Boc protection) during sulfone or thiophene modifications.
- pH Control : Maintain basic conditions (pH >10) to prevent undesired protonation of the amine during coupling reactions.
- In-situ Monitoring : Use FT-IR to track amine deprotection (disappearance of Boc carbonyl peaks at ~1700 cm⁻¹) .
Data Analysis & Theoretical Frameworks
Q. How can researchers design experiments to elucidate the compound’s role in modulating biological targets (e.g., enzymes)?
- Methodology :
- Docking Studies : Predict binding affinity with target proteins (e.g., sulfotransferases) using AutoDock Vina.
- Kinetic Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases).
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., thiomorpholine vs. tetrahydrothiophene cores) to identify critical pharmacophores .
Q. What statistical methods are appropriate for analyzing inconsistent catalytic performance data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
